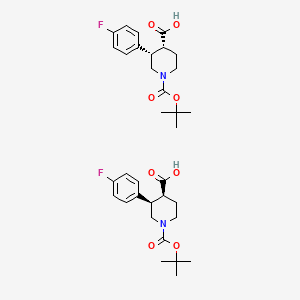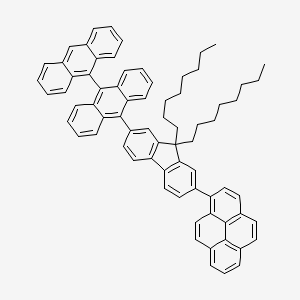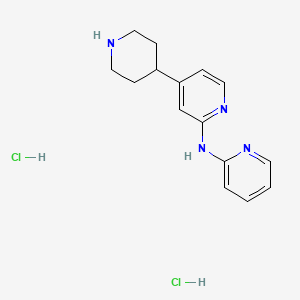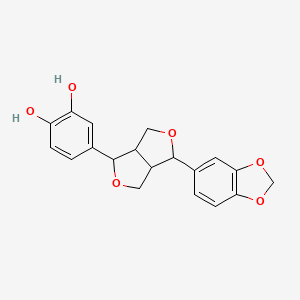
Indoline-1-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Indoline-1-sulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides. It is characterized by the presence of an indoline ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrolidine ring, and a sulfonyl chloride functional group. This compound is of significant interest in organic synthesis due to its reactivity and versatility in forming various derivatives.
准备方法
Synthetic Routes and Reaction Conditions
Indoline-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of indoline with chlorosulfonic acid. The reaction typically proceeds under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
Indoline+Chlorosulfonic Acid→Indoline-1-sulfonyl chloride+HCl
The reaction is usually carried out at low temperatures to prevent decomposition and to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain high-purity this compound.
化学反应分析
Types of Reactions
Indoline-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride or further to a sulfone under specific conditions.
Oxidation Reactions: The indoline ring can undergo oxidation to form indole derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines (e.g., aniline) in the presence of a base (e.g., triethylamine) to neutralize the hydrochloric acid byproduct.
Reduction Reactions: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Indole Derivatives: Formed through oxidation of the indoline ring.
科学研究应用
Indoline-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor antagonists.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of indoline-1-sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of covalent bonds with various functional groups. This reactivity is exploited in the synthesis of sulfonamide and sulfonate derivatives, which can interact with biological targets such as enzymes and receptors. The molecular targets and pathways involved depend on the specific derivative formed and its intended application.
相似化合物的比较
Similar Compounds
Indole-3-sulfonyl chloride: Similar structure but with an indole ring instead of an indoline ring.
Benzene sulfonyl chloride: Lacks the bicyclic structure of indoline-1-sulfonyl chloride.
Toluene sulfonyl chloride: Contains a methyl group on the benzene ring.
Uniqueness
This compound is unique due to its indoline ring structure, which imparts distinct chemical properties and reactivity compared to other sulfonyl chlorides
属性
分子式 |
C8H8ClNO2S |
|---|---|
分子量 |
217.67 g/mol |
IUPAC 名称 |
2,3-dihydroindole-1-sulfonyl chloride |
InChI |
InChI=1S/C8H8ClNO2S/c9-13(11,12)10-6-5-7-3-1-2-4-8(7)10/h1-4H,5-6H2 |
InChI 键 |
LVJKTCWWVQCGGY-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Sodium;4-[(1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl)oxy]-4-oxobutanoate](/img/structure/B15126043.png)
![2-[6-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]-1,3,7-trihydroxyxanthen-9-one](/img/structure/B15126051.png)
![3-Ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxododecahydro-1h-benzo[f]chromen-5-yl 2,3-dihydroxypropanoate](/img/structure/B15126062.png)
![[3-[1-[(2-amino-2-methylpropanoyl)amino]-2-phenylmethoxyethyl]-[1,2,4]triazolo[4,3-a]pyridin-5-yl]methyl N-(2-amino-2-oxoethyl)-N-methylcarbamate;hydrochloride](/img/structure/B15126069.png)


![N-(2-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)ethyl)cyclopentanamine](/img/structure/B15126081.png)


![N-(2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl)-N-methylpropane-1-sulfonamide;hydrochloride](/img/structure/B15126096.png)


![2-[(1E,3E,5Z)-5-[5-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-2-ylidene]penta-1,3-dienyl]-5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium;chloride](/img/structure/B15126110.png)
![[4,8-bis[5-(2-ethylhexyl)-4-octylthiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B15126117.png)
